molecular formula C23H21NO6 B11158951 1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one

1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one

Cat. No.: B11158951
M. Wt: 407.4 g/mol
InChI Key: IOMMUFQMVKRFOO-UHFFFAOYSA-N
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Description

1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one typically involves multiple steps. One common method includes the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-hydroxyacetophenone to form an intermediate. This intermediate is then reacted with piperidin-4-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenoxy and piperidinone moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one involves its interaction with specific molecular targets. The compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one stands out due to its unique combination of the coumarin and piperidinone moieties, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C23H21NO6

Molecular Weight

407.4 g/mol

IUPAC Name

1-[2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetyl]piperidin-4-one

InChI

InChI=1S/C23H21NO6/c1-28-19-6-7-21-16(12-19)13-20(23(27)30-21)15-2-4-18(5-3-15)29-14-22(26)24-10-8-17(25)9-11-24/h2-7,12-13H,8-11,14H2,1H3

InChI Key

IOMMUFQMVKRFOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)N4CCC(=O)CC4

Origin of Product

United States

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